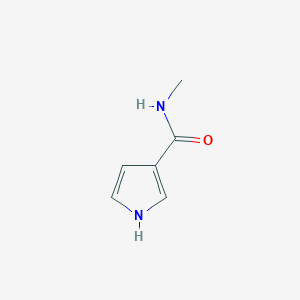

N-methyl-1H-pyrrole-3-carboxamide

Description

Overview of Pyrrole (B145914) Carboxamide Scaffolds in Modern Chemical Research

The pyrrole carboxamide scaffold is a privileged structure in medicinal chemistry and materials science. This five-membered aromatic heterocycle, bearing a carboxamide substituent, is a key pharmacophore in numerous biologically active compounds. Its significance stems from the ability of the amide group to form crucial hydrogen bonds with biological targets like enzymes and receptors, while the pyrrole ring itself serves as a versatile scaffold that can be readily functionalized to modulate a compound's physicochemical properties. chemicalbook.comnih.gov

Pyrrole carboxamide derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net For instance, derivatives of pyrrole-2-carboxamide have been investigated as potent inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a critical target for the development of new treatments for tuberculosis. nih.gov Similarly, other substituted pyrrole carboxamides have been designed as inhibitors of enzymes like EZH2, which is implicated in various cancers, or as ligands for serotonin (B10506) receptors. rsc.orgacs.orgnih.gov The adaptability of the pyrrole carboxamide core allows chemists to fine-tune molecular properties to achieve desired biological effects, making it a focal point in the quest for novel therapeutic agents. plos.org

Significance and Research Trajectory of N-methyl-1H-pyrrole-3-carboxamide within Organic Chemistry

This compound is a specific isomer within the broader class of pyrrole carboxamides. The "N-methyl" designation indicates that a methyl group is attached to the nitrogen atom of the pyrrole ring. This seemingly simple modification can have a significant impact on the molecule's properties. For example, replacing the N-H proton with a methyl group can alter the compound's hydrogen bonding capabilities, solubility, and metabolic stability. In a study on pyrrole-2-carboxamide derivatives, methylation of the pyrrole nitrogen was shown to reduce biological activity in a specific assay, highlighting the importance of this position for target interaction. nih.gov

The research trajectory for simple N-alkylated pyrrole carboxamides like this compound is often as a fundamental building block in the synthesis of more complex molecules. Its structural simplicity allows it to serve as a starting point or a key intermediate in the construction of larger, more elaborate chemical architectures with tailored biological or material properties. While extensive research on the specific biological profile of this compound is not widely documented, its significance lies in its potential as a scaffold for chemical libraries designed for drug discovery screening.

Historical Context of Pyrrole Synthesis and Functionalization Relevant to this compound

The construction of the pyrrole ring is a classic endeavor in organic chemistry, with several named reactions forming the bedrock of its synthesis. These historical methods are directly relevant to the eventual synthesis of this compound.

The Paal-Knorr synthesis , discovered in the late 19th century, is one of the most straightforward methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. To synthesize an N-methylated pyrrole, methylamine (B109427) would be used as the nitrogen source. google.com This method is known for its reliability and operational simplicity.

Another cornerstone is the Hantzsch pyrrole synthesis , which involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. chemicalbook.com This method allows for the construction of highly substituted pyrroles. A key precursor for this compound, methyl 1H-pyrrole-3-carboxylate, can be synthesized using a Hantzsch-type reaction, which can then be N-methylated and converted to the final carboxamide.

The functionalization of a pre-formed pyrrole ring is also a common strategy. For instance, N-methylation of a pyrrole can be achieved by reacting it with a methylating agent like methyl iodide in the presence of a base. chemicalbook.com The conversion of a carboxylic acid or its ester to a carboxamide is a standard transformation in organic synthesis, typically achieved by activating the carboxylic acid and then reacting it with the desired amine. In the case of this compound, this would involve the reaction of a 1-methyl-1H-pyrrole-3-carboxylic acid derivative with ammonia.

Table 1: Foundational Pyrrole Synthesis Methods

| Synthesis Method | Reactants | Product Type | Relevance to this compound |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine (e.g., methylamine) | N-substituted pyrroles | Direct synthesis of the N-methylpyrrole core. |

| Hantzsch Synthesis | β-ketoester, α-haloketone, primary amine | Substituted pyrroles | Synthesis of pyrrole-3-carboxylate precursors. |

| N-Alkylation | Pyrrole, alkylating agent (e.g., methyl iodide), base | N-alkylated pyrroles | Introduction of the N-methyl group. |

Scope and Objectives of Current Academic Research on this compound

Current academic research involving this compound and its close relatives is primarily focused on its utility as a versatile chemical scaffold. The objectives of this research can be broadly categorized as follows:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking to develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of substituted pyrroles. This includes the use of novel catalysts and continuous flow chemistry techniques to produce pyrrole-3-carboxylic acids and their amide derivatives. researchgate.net

Exploration of Chemical Space for Drug Discovery: this compound serves as a valuable template for the creation of libraries of diverse compounds. By systematically modifying the substituents on the pyrrole ring, researchers can explore a wide range of chemical space to identify molecules with desirable biological activities. For example, derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated as potential agents for treating prostate cancer. nih.gov

Structure-Activity Relationship (SAR) Studies: A key objective is to understand how specific structural modifications to the pyrrole carboxamide scaffold influence its biological activity. By synthesizing a series of analogues, including N-methylated derivatives, and evaluating their effects in biological assays, researchers can build models to guide the design of more potent and selective compounds. acs.orgnih.gov

While this compound may not always be the final, active compound, its role as a fundamental building block and a tool for exploring chemical biology is of significant interest to the academic community.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-7-6(9)5-2-3-8-4-5/h2-4,8H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQASWKGQWZLKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of N Methyl 1h Pyrrole 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular framework of N-methyl-1H-pyrrole-3-carboxamide by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the N-methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the pyrrole ring (H-2, H-4, and H-5) would likely appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The N-methyl protons are expected to resonate at a higher field, characteristic of methyl groups attached to a nitrogen atom.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.2 - 7.5 | t | ~2.5 |

| H-4 | 6.6 - 6.9 | t | ~2.5 |

| H-5 | 6.1 - 6.4 | t | ~2.5 |

| N-CH₃ | 3.7 - 4.0 | s | - |

| NH (amide) | 7.8 - 8.2 | br s | - |

Note: The data presented in this table is predicted based on known values for similar pyrrole derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxamide group is expected to be the most deshielded, appearing at the lowest field (highest ppm value). The carbons of the pyrrole ring will resonate in the aromatic region, and the N-methyl carbon will appear at a much higher field.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-2 | 120 - 125 |

| C-3 | 115 - 120 |

| C-4 | 108 - 112 |

| C-5 | 125 - 130 |

| N-CH₃ | 35 - 40 |

Note: The data presented in this table is predicted based on known values for similar pyrrole derivatives. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would show correlations between the pyrrole ring protons (H-2, H-4, and H-5).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, for instance, H-2 to C-2, H-4 to C-4, H-5 to C-5, and the N-methyl protons to the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the molecular structure. For example, HMBC would show correlations from the N-methyl protons to C-2 and C-5 of the pyrrole ring, and from the amide proton to the carbonyl carbon and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which can help in determining the conformation of the molecule. For instance, a NOESY experiment could show a correlation between the N-methyl protons and the H-2 proton of the pyrrole ring.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like this compound. The experiment would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The calculated monoisotopic mass of C₆H₈N₂O is 124.0637 g/mol . Therefore, the ESI-MS spectrum should display a major ion at m/z 125.0715.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. An HRMS analysis of this compound would confirm its molecular formula by matching the experimentally measured exact mass of the molecular ion to the calculated exact mass.

Interactive Data Table: HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 125.0715 |

| [M+Na]⁺ | 147.0534 |

Note: The fragmentation pattern would depend on the collision energy used in the experiment. Common fragmentation pathways for related N-methylpyrrole amides involve cleavage of the amide bond and fragmentation of the pyrrole ring.

LC-MS Applications for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the sensitive detection and molecular weight determination of mass spectrometry. This combination is particularly effective for assessing the purity of synthesized batches by detecting and quantifying the target compound as well as any impurities, starting materials, or byproducts.

In mixture analysis, LC-MS can identify and quantify this compound within complex matrices. For instance, in the analysis of related pyrrole derivatives, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) has been used to detect impurities at levels below 0.1% using C18 columns and electrospray ionization (ESI). The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, which for the protonated molecule [M+H]+ of this compound would be approximately 125.13 g/mol . This allows for confident identification and differentiation from other components in a mixture. bldpharm.combldpharm.com

Table 1: Applications of LC-MS in the Analysis of this compound

| Application | Description | Typical Methodology |

| Purity Assessment | Quantifies the percentage of the main compound and detects impurities. | Reverse-phase HPLC with a C18 column, gradient elution with acetonitrile/water mobile phase, coupled to an ESI-MS detector. |

| Impurity Profiling | Identifies the chemical structures of byproducts and degradation products. | High-resolution mass spectrometry (HR-MS) provides accurate mass measurements to determine elemental compositions of unknown peaks. |

| Mixture Analysis | Detects and quantifies the compound in complex samples (e.g., reaction mixtures). | LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity for quantification in complex matrices. |

| Metabolite Identification | Identifies metabolic products of the compound in biological systems. | Analysis of biological fluids (e.g., plasma, urine) after extraction, using LC-HR-MS to identify biotransformation products. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. When applied to this compound, the IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds.

The key functional groups include the pyrrole ring, the secondary amide, and the N-methyl group. The pyrrole N-H stretch is typically observed in the region of 3300-3500 cm⁻¹. The amide group gives rise to several distinct bands: the N-H stretch (around 3300 cm⁻¹), the C=O stretch (Amide I band, typically strong and sharp, around 1630-1680 cm⁻¹), and the N-H bend (Amide II band, around 1520-1570 cm⁻¹). The C-N stretching vibrations and the vibrations of the pyrrole ring itself will also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). The presence of the N-methyl group would be indicated by C-H stretching and bending vibrations. nih.govorgsyn.org

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyrrole N-H | Stretch | 3300 - 3500 |

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 |

| Amide N-H | Bend (Amide II) | 1520 - 1570 |

| Pyrrole Ring | C=C and C-C Stretches | 1400 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the pyrrole ring conjugated with the carboxamide group. This conjugated system gives rise to characteristic absorption bands in the UV region.

Pyrrole and its derivatives typically exhibit strong absorption due to π→π* transitions. nih.gov For this compound, the conjugation of the carbonyl group with the pyrrole ring is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrrole. The spectrum would likely show intense absorption bands in the 200-400 nm range, which is characteristic of such aromatic and conjugated systems. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~250-290 nm | π → π | Pyrrole ring conjugated with C=O |

| ~200-220 nm | π → π | Pyrrole ring |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (General technique for organic compounds)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline compound at the atomic level. fiveable.me By diffracting a beam of X-rays off a single, well-ordered crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the electron density distribution within the crystal, from which the exact positions of individual atoms can be mapped. jst.go.jpnumberanalytics.com

For organic compounds, this technique is invaluable for:

Structural Elucidation: It provides unambiguous proof of a molecule's constitution and connectivity. mkuniversity.ac.in

Conformational Analysis: It reveals the preferred three-dimensional shape (conformation) of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. mkuniversity.ac.innumberanalytics.com

Stereochemistry: It is the definitive method for determining the absolute configuration of chiral centers within a molecule.

Intermolecular Interactions: It maps out how molecules are arranged in the crystal lattice, providing insight into non-covalent interactions like hydrogen bonding and van der Waals forces that dictate the material's physical properties. mkuniversity.ac.in

While a crystal structure for this compound is not publicly available in this context, the technique remains the gold standard for obtaining definitive solid-state structural information for such organic molecules. numberanalytics.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the compound's proposed empirical formula. A close match between the experimental and calculated percentages serves as strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol . The theoretical elemental composition can be calculated as follows.

Table 4: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical Percentage (%) |

| Carbon (C) | C₆H₈N₂O | 58.05 |

| Hydrogen (H) | C₆H₈N₂O | 6.50 |

| Nitrogen (N) | C₆H₈N₂O | 22.57 |

| Oxygen (O) | C₆H₈N₂O | 12.89 |

Experimental validation would involve combusting a pure sample of the compound and quantifying the resulting products (CO₂, H₂O, and N₂) to determine the percentages, which should align with the theoretical values within a narrow margin of error. nih.gov

Advanced Analytical Characterization of N Methyl 1h Pyrrole 3 Carboxamide

Chiral Separation Techniques for Enantiomeric Purity Assessment (where applicable to derivatives)

The assessment of enantiomeric purity is a critical aspect of the analytical characterization of chiral derivatives of N-methyl-1H-pyrrole-3-carboxamide. When a derivative possesses a stereogenic center, the separation and quantification of its enantiomers are essential, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose, employing chiral stationary phases (CSPs) to achieve separation.

The fundamental principle behind chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. csfarmacie.cz The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. csfarmacie.cz The "three-point interaction" model is a widely accepted theory explaining the mechanism of chiral recognition, where a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP are necessary for enantioseparation. csfarmacie.cz

While direct chiral separation data for derivatives of this compound is not extensively available in public literature, valuable insights can be drawn from studies on structurally analogous compounds, such as other chiral pyrrole (B145914) derivatives and heterocyclic carboxamides. These studies demonstrate the applicability and effectiveness of various chiral separation methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC with chiral stationary phases is a cornerstone for the enantioseparation of pharmaceutical compounds. csfarmacie.cz For pyrrole derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be particularly effective. csfarmacie.cznih.gov These CSPs often possess a helical structure that provides a chiral environment conducive to separating a wide range of racemates. csfarmacie.cz

A study on the enantioseparation of novel anti-inflammatory pyrrole derivatives highlighted the efficacy of a Chiralpak IA stationary phase, which is based on amylose tris(3,5-dimethylphenylcarbamate). This allowed for the successful separation and isolation of enantiomerically pure forms of the compounds at a milligram scale. nih.gov The choice of mobile phase is also crucial and is typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as 2-propanol or ethanol. The type and concentration of the alcohol modifier can significantly influence retention times and resolution.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful alternative to HPLC for chiral separations, often offering advantages such as faster analysis times, reduced solvent consumption, and higher efficiency. selvita.com SFC primarily uses supercritical carbon dioxide as the main mobile phase component, which is a non-toxic and environmentally friendly solvent. selvita.com Small amounts of polar organic solvents, known as co-solvents or modifiers (e.g., methanol, ethanol), are typically added to enhance analyte solubility and improve chromatographic selectivity. selvita.com

Research on the chiral separation of 3-carboxamido-5-aryl isoxazole (B147169) derivatives, which share structural similarities with pyrrole-3-carboxamides, provides excellent examples of SFC method development. nih.gov In this study, various polysaccharide-based CSPs were screened, including methylated and chlorinated versions of amylose and cellulose stationary phases. nih.gov The study demonstrated that both the nature of the CSP and the co-solvent played a significant role in achieving optimal separation. For instance, a Lux™ Cellulose-2 column and a Chiralpak® AD-H column provided excellent resolutions for the target compounds. nih.gov

Furthermore, a study on the chiral separation of indazole-3-carboxamide type synthetic cannabinoid receptor agonists successfully employed a Lux® Amylose-1 column for compounds with a terminal methyl ester and a Lux® i-Cellulose-5 column for those with a terminal amide. nih.gov This highlights the importance of matching the specific derivative's structure to the appropriate chiral stationary phase. Optimized isocratic SFC methods in this study yielded high enantiomer resolution values (Rs ≥ 1.99). nih.gov

The following table summarizes illustrative chromatographic conditions for the chiral separation of compounds structurally related to this compound derivatives, based on published research findings.

| Compound Class | Chromatographic Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Co-solvent | Resolution (Rs) | Reference |

| 3-Carboxamido-5-aryl isoxazole derivatives | SFC | Chiralpak® AD-H (amylose tris-3,5-dimethylphenylcarbamate) | CO₂ / Ethanol | Up to 9.78 | nih.gov |

| 3-Carboxamido-5-aryl isoxazole derivatives | SFC | Lux™ Cellulose-2 (tris-3-chloro-4-methylphenylcarbamate of cellulose) | CO₂ / Methanol | High | nih.gov |

| Indazole-3-carboxamides (amide moiety) | HPLC | Lux® i-Cellulose-5 | Not specified | ≥ 1.99 | nih.gov |

| Indazole-3-carboxamides (ester moiety) | HPLC | Lux® Amylose-1 | Not specified | ≥ 1.99 | nih.gov |

| Novel anti-inflammatory pyrrole derivatives | HPLC | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | Not specified | Baseline | nih.gov |

This data underscores that a systematic screening of different chiral stationary phases and mobile phase compositions is crucial for developing a robust method for the enantiomeric purity assessment of any new chiral derivative of this compound. The choice between HPLC and SFC will depend on specific laboratory capabilities, desired throughput, and green chemistry considerations.

Theoretical and Computational Investigations of N Methyl 1h Pyrrole 3 Carboxamide

Quantum Chemical Calculations for Molecular Properties and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic characteristics of N-methyl-1H-pyrrole-3-carboxamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and a wide range of associated properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the molecular structure of organic compounds. nih.gov By employing functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a suitable basis set like 6-311++G(d,p), the geometry of this compound can be optimized to find its lowest energy conformation. nih.gov This process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Table 1: Calculated Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3-C6 (Pyrrole-Carbonyl) | 1.48 Å |

| C6=O7 (Carbonyl) | 1.25 Å | |

| C6-N8 (Amide) | 1.36 Å | |

| N1-C9 (N-Methyl) | 1.46 Å | |

| Bond Angle | C2-C3-C6 | 128.5° |

| O7=C6-N8 | 123.0° |

Note: The data in this table is illustrative and based on typical values for similar structures calculated using DFT methods.

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be directly compared with experimental results. tandfonline.com Following geometric optimization, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the molecule's infrared (IR) and Raman spectral bands. nih.gov Analysis of the potential energy distribution (PED) allows for the precise assignment of each vibrational mode to specific molecular motions, such as stretching, bending, or torsional vibrations. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, typically using the Gauge-Independent Atomic Orbital (GIAO) method. tandfonline.comnih.govasrjetsjournal.org These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for confirming the molecular structure and assigning experimental signals.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3450 | N-H Stretch | Pyrrole (B145914) N-H |

| ~3350 | N-H Stretch | Amide N-H |

| ~1670 | C=O Stretch | Amide I band |

| ~1560 | N-H Bending | Amide II band |

| ~1450 | C-H Bending | Methyl group |

Note: The data in this table is illustrative and represents typical frequency ranges for the specified functional groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (Pyrrole N1) | ~8.1 | C2 (Pyrrole) | ~122 |

| H2 (Pyrrole) | ~7.0 | C3 (Pyrrole) | ~118 |

| H4 (Pyrrole) | ~6.2 | C4 (Pyrrole) | ~109 |

| H5 (Pyrrole) | ~6.8 | C5 (Pyrrole) | ~119 |

| H (Amide N8) | ~7.5 | C6 (Carbonyl) | ~165 |

Note: The data in this table is illustrative and based on typical chemical shifts for pyrrole carboxamide structures.

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. asrjetsjournal.org These descriptors, based on conceptual DFT, include ionization potential, electron affinity, electronegativity, chemical potential, and chemical hardness and softness. asrjetsjournal.orgnih.gov Such analyses help in predicting how this compound will behave in different chemical reactions.

Table 4: Calculated Molecular Properties and Reactivity Descriptors

| Property | Definition | Illustrative Value |

|---|---|---|

| HOMO Energy | E(HOMO) | -6.5 eV |

| LUMO Energy | E(LUMO) | -1.2 eV |

| HOMO-LUMO Gap | ΔE = E(LUMO) - E(HOMO) | 5.3 eV |

| Ionization Potential (IP) | IP ≈ -E(HOMO) | 6.5 eV |

| Electron Affinity (EA) | EA ≈ -E(LUMO) | 1.2 eV |

| Chemical Hardness (η) | η = (IP - EA) / 2 | 2.65 eV |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment.

This compound possesses conformational flexibility, primarily due to rotation around the single bond connecting the pyrrole ring to the carboxamide group. Early theoretical studies on the parent molecule, 1-methyl pyrrole-3-carboxamide, calculated the energy difference between two key conformations to be only 1.3 kcal/mol, indicating that multiple conformations can coexist. oup.com

MD simulations can be used to explore the complete conformational landscape of the molecule. nih.gov By simulating the molecule's movements over time, different stable and metastable conformations (local minima on the potential energy surface) can be identified. nih.gov Potential energy surface scans, where the energy is calculated as a function of a specific dihedral angle, can map the energy barriers between different conformers. nih.gov This analysis reveals the most stable conformations and the flexibility of the molecule.

Table 5: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C3-C6=O7) | Relative Energy (kcal/mol) |

|---|---|---|

| anti-planar | ~180° | 0.00 |

Note: The data in this table is illustrative, reflecting the small energy difference typically observed between planar conformers of such molecules.

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. By placing this compound in a simulation box filled with solvent molecules (e.g., water), one can study the solvation process and the specific interactions, such as hydrogen bonds between the amide group and water. oup.com The analysis of radial distribution functions from these simulations can provide detailed information about the structure of the solvent shell around the molecule.

Furthermore, MD simulations can model the interaction of this compound with other chemical species, such as biological macromolecules like proteins or nucleic acids, or with material surfaces. chemrevlett.comrsc.orgnih.gov These simulations are crucial for understanding the binding modes and interaction energies in complex systems, providing insights that are essential in fields like drug design and materials science.

Computational Structure-Activity Relationship (SAR) Studies of Pyrrole-3-carboxamide Derivatives

Computational Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, enabling the prediction of biological activity and the rational design of novel compounds. For derivatives of pyrrole-3-carboxamide, these in silico methods provide deep insights into the molecular features governing their interactions with biological targets.

Molecular modeling is instrumental in identifying the essential pharmacophoric features of pyrrole-carboxamide derivatives. A pharmacophore represents the crucial three-dimensional arrangement of molecular features necessary for biological activity. For pyrrole-based compounds, these features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Studies on various pyrrole derivatives have highlighted the importance of the pyrrole ring itself as a key scaffold. benthamscience.com The carboxamide linkage (-C(=O)NH-) is frequently identified as a critical interaction point, capable of forming hydrogen bonds with amino acid residues in target proteins. For instance, in the design of mycobacterial membrane protein large 3 (MmpL3) inhibitors, a structure-guided strategy based on a pharmacophore model was employed for pyrrole-2-carboxamides. nih.gov The model revealed that specific substitutions on the pyrrole ring and the carboxamide nitrogen were crucial for enhancing activity. nih.gov The unique pharmacophores within the pyrrole ring system facilitate the development of molecules with higher activity. benthamscience.com These computational models help researchers understand which parts of the this compound structure are most important for its biological effects and guide the synthesis of more potent analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. This method is widely used to understand the binding mechanisms of pyrrole-3-carboxamide derivatives at a molecular level.

Docking studies have been successfully applied to various pyrrole derivatives to elucidate their interactions with a range of biological targets. For example, simulations of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1) revealed key binding modes within the enzyme's active site. nih.govrsc.org Similarly, docking studies on novel pyrrole derivatives have explored their interactions with enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR), confirming the binding mode and action target. mdpi.com

The primary interactions observed in these studies often involve hydrogen bonds between the carboxamide moiety and specific amino acid residues, such as asparagine. nih.govrsc.orgresearchgate.net Hydrophobic interactions between the pyrrole ring or its substituents and nonpolar residues in the binding pocket also play a significant role in stabilizing the ligand-target complex. nih.gov These computational predictions provide a structural basis for the observed biological activities and guide the design of new derivatives with improved affinity and selectivity. nih.govnih.gov

| Derivative Class | Target Enzyme/Receptor | Key Interacting Residues | Primary Interactions | Reference |

|---|---|---|---|---|

| Thieno[3,2-b]pyrrole-5-carboxamides | LSD1 (Histone Lysine Specific Demethylase 1) | Asn535 | Hydrogen Bonding | nih.govrsc.org |

| Fused 1H-pyrroles | EGFR (Epidermal Growth Factor Receptor) | Met769, Cys773 | Hydrogen Bonding | nih.gov |

| Fused 1H-pyrroles | CDK-2 (Cyclin-Dependent Kinase 2) | Not Specified | Hydrophobic Interactions | nih.gov |

| N'-Substituted Pyrrole Heterocyclics | InhA (Enoyl-ACP Reductase) | TYR158 | Hydrogen Bonding (via carboxamide) | |

| Pyrrolyl Benzohydrazides | DHFR (Dihydrofolate Reductase) | Not Specified | Not Specified | mdpi.com |

| 3,4-Dimethyl-1H-pyrrole-2-carboxamides | Sterol 14α-demethylase | Not Specified | Spontaneous binding in access channel | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by calculating molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using statistical methods to find a correlation with experimentally determined activities.

For pyrrole derivatives, both 2D and 3D-QSAR studies have been conducted to predict their inhibitory activities against various targets. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used 3D-QSAR methods. nih.govrsc.orgresearchgate.net These models generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

For a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, robust CoMFA and CoMSIA models were developed with good predictive capabilities, as indicated by their statistical parameters. nih.govrsc.org These models provide theoretical guidance for designing new, more potent inhibitors. nih.gov Similarly, QSAR models have been built for N-substituted pyrrole derivatives as potential HIV-1 gp41 inhibitors, providing a framework for structural modifications to enhance anti-HIV-1 activity. nih.gov The predictive power of these models saves experimental costs and time by prioritizing the synthesis of the most promising compounds. nih.govresearchgate.net

| Derivative Class | QSAR Model | Target | q² (Cross-validated r²) | r² (Non-validated r²) | r²pred (Predictive r²) | Reference |

|---|---|---|---|---|---|---|

| Thieno[3,2-b]pyrrole-5-carboxamides | CoMFA | LSD1 | 0.783 | 0.944 | 0.851 | nih.govrsc.org |

| Thieno[3,2-b]pyrrole-5-carboxamides | CoMSIA | LSD1 | 0.728 | 0.982 | 0.814 | nih.govrsc.org |

| N-substituted pyrroles | CoMFA | HIV-1 gp41 | 0.463 | 0.984 | Not Reported | nih.gov |

| N-substituted pyrroles | 2D-QSAR (CODESSA) | HIV-1 gp41 | Not Reported | 0.825 | Not Reported | nih.gov |

Mechanistic Insights into Chemical Reactions via Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at an atomic level. For reactions involving the pyrrole core, theoretical studies can elucidate reaction pathways, identify transition states, and calculate energy barriers, offering insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a common computational method used for these investigations. Studies have employed DFT calculations to understand the regioselectivity and mechanistic pathways of reactions involving pyrrole and its derivatives. For instance, the mechanism of the hetero-Diels-Alder reaction between nitrosoalkenes and pyrrole has been explored computationally. frontiersin.org These studies confirmed that the reaction proceeds through the formation of a bicyclic 1,2-oxazine, followed by ring-opening to yield the final product, and clarified the energy barriers associated with different reaction pathways. frontiersin.org

Other computational studies have investigated the reaction of the pyrrole ring with atomic oxygen, characterizing different product channels corresponding to addition at various positions on the ring or direct hydrogen abstraction. researchgate.net Such calculations help predict the reactivity and stability of the pyrrole nucleus under different chemical environments. These mechanistic studies are crucial for optimizing synthetic routes to substituted pyrroles, such as this compound, and for understanding their potential metabolic pathways.

Mechanistic Studies of N Methyl 1h Pyrrole 3 Carboxamide Molecular Interactions in Vitro and Non Human Model Systems

Interaction with Nucleic Acids (DNA/RNA) in In Vitro Systems

The planar, aromatic nature of the pyrrole (B145914) ring and the hydrogen-bonding capabilities of the carboxamide group make the N-methyl-1H-pyrrole-3-carboxamide scaffold a prime candidate for interaction with the minor groove of DNA. Research has focused on linking these units to create polyamides that can recognize and bind to specific DNA sequences.

Direct studies detailing the inhibition of specific DNA glycosylases, such as pbr322 DNA glycosylase, by the simple this compound compound are not prominently available. However, the broader class of N-methylpyrrole-carboxamide-containing polyamides has been designed to interact with DNA. DNA glycosylases are enzymes that initiate base excision repair by recognizing and removing damaged or modified bases from DNA, often by flipping the base out of the helix. nih.govnih.gov The binding of pyrrole-amide compounds in the minor groove could sterically hinder the approach and catalytic action of these repair enzymes. For instance, the tight binding of any molecule to a DNA lesion can inhibit repair by preventing the enzyme from accessing its substrate. nih.gov

Furthermore, derivatives have been designed as DNA methylating agents. A compound featuring N-methylpyrrolecarboxamide subunits attached to a methyl sulfonate ester was shown to preferentially methylate N3-adenine in the minor groove, a different specificity compared to standard alkylating agents. nih.gov This demonstrates that the pyrrole-carboxamide moiety can effectively deliver a reactive functional group to a specific site on DNA, a mechanism that could be adapted to inhibit enzyme-DNA interactions.

The binding of this compound-containing molecules to DNA has been extensively characterized. These compounds, particularly pyrrole-imidazole (Py-Im) polyamides, are known to bind to the minor groove of the DNA double helix with high affinity and specificity. nih.gov The pairing of N-methylpyrrole and N-methylimidazole rings allows for the recognition of specific base pairs: an imidazole/pyrrole (Im/Py) pair recognizes a G•C base pair, while a pyrrole/pyrrole (Py/Py) pair recognizes A•T or T•A base pairs. nih.gov

These interactions are primarily driven by hydrogen bonds between the amide groups of the polyamide backbone and the N3 of adenine (B156593) or O2 of thymine (B56734) on the floor of the DNA minor groove. The N-methyl group of the pyrrole ring is a critical feature for this binding. Covalently linked "H-pin" polyamides, where two polyamide strands are joined by a linker, can form a hairpin structure that fits snugly into the minor groove, allowing for high-affinity binding to target DNA sequences. researchgate.net

Thermal denaturation and circular dichroism titration studies are common methods used to confirm the binding of these polyamides to their target DNA sequences and to determine the stability of the resulting complex. researchgate.net

Enzyme Inhibition and Modulation Studies (In Vitro)

The this compound scaffold serves as a foundational structure for a multitude of enzyme inhibitors, targeting key players in cellular signaling and disease progression.

While specific data on this compound as an inhibitor is scarce, its derivatives have been successfully developed to target several important enzyme classes.

Tyrosine Kinase: Numerous derivatives of 1H-pyrrole-3-carboxamide are potent tyrosine kinase inhibitors. Sunitinib, a well-known anticancer drug, is a notable example that targets multiple receptor tyrosine kinases (RTKs) like VEGFR. Another compound, FN-1501, which incorporates a pyrrolo[2,3-d]pyrimidine moiety, shows potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and is being investigated for acute myeloid leukemia. nih.gov Research into N-methyl nicotinamide (B372718) and N-methyl pyridazine-3-carboxamide (B1582110) has also led to the discovery of highly selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), demonstrating the versatility of the N-methyl carboxamide structure in achieving specific enzyme inhibition. nih.gov

Angiotensin-Converting Enzyme (ACE): There is no significant evidence in the reviewed literature to suggest that this compound or its close derivatives are inhibitors of the angiotensin-converting enzyme.

Cdk5 Signaling Pathways: The 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been used to develop inverse agonists for the 5-HT6 serotonin (B10506) receptor. nih.gov These compounds influence Gs and Cyclin-dependent kinase 5 (Cdk5) signaling pathways. This modification from a neutral antagonist to an inverse agonist was achieved by replacing a larger scaffold with the more flexible 2-phenyl-1H-pyrrole-3-carboxamide framework. nih.gov Cdk5 itself is a proline-directed serine/threonine kinase involved in numerous cellular processes, including neuronal development and, when dysregulated, cancer progression and neurodegenerative diseases. nih.govnih.gov Additionally, derivatives containing the pyrrole structure, such as FN-1501, have been shown to be potent inhibitors of other cyclin-dependent kinases like CDK2, CDK4, and CDK6. nih.gov

The characterization of how these inhibitors interact with their target enzymes involves determining key kinetic and thermodynamic parameters. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

For example, for the pyrrole-containing derivative FN-1501, the IC₅₀ values against several kinases were determined to be in the nanomolar range, indicating high potency. nih.gov Similarly, novel pyrrole-based Schiff bases have been evaluated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), with their inhibitory activities also quantified by IC₅₀ values. mdpi.com

The following table summarizes the inhibitory activities of various derivatives containing the pyrrole-carboxamide or a related N-methyl carboxamide scaffold against their respective enzyme targets.

| Compound Class/Name | Target Enzyme(s) | IC₅₀ Value | Reference |

| FN-1501 | FLT3 | < 1 nM | nih.gov |

| CDK2 | 4 nM | nih.gov | |

| CDK4 | 10 nM | nih.gov | |

| N-Methyl Pyridazine-3-Carboxamide Derivative (47) | TYK2 | 0.019 µM (cellular assay) | nih.gov |

| 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative (1k) | ACC1 | 0.006 µM | nih.gov |

| 2-phenyl-1H-pyrrole-3-carboxamide Derivative (27) | 5-HT₆R (Kᵢ) | 2 nM | nih.gov |

Interactions with Microbial and Cellular Systems (In Vitro and Non-Mammalian Models)

The biological activity of the this compound scaffold extends to its effects on microbial and other cellular systems, where derivatives have shown promise as antimicrobial and anticancer agents.

In vitro antimicrobial screening of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives revealed good antibacterial and antifungal activity. researchgate.net The presence of the heterocyclic pyrrole ring was noted as being crucial for this activity. researchgate.net

In the context of anticancer research, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety were evaluated against a panel of 60 human cancer cell lines. One derivative, in particular, showed significant antiproliferative activity against melanoma (MDA-MB-435) and breast cancer (MDA-MB-468) cell lines in vitro. This highlights the potential of the pyrrole-carboxamide structure as a template for developing new therapeutic agents.

The following table presents findings on the cellular activity of various pyrrole-carboxamide derivatives.

| Derivative Class | Biological Activity | Model System/Cell Line | Key Findings | Reference |

| (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate | Antimicrobial | Bacteria and Fungi | Possesses good antibacterial and antifungal properties. | researchgate.net |

| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | Anticancer | MDA-MB-435 (Melanoma) | 62.46% growth inhibition. | |

| MDA-MB-468 (Breast) | 40.24% growth inhibition. | |||

| FN-1501 | Anticancer | MV4-11 (Leukemia) | IC₅₀: 0.008 µM; induces apoptosis. | nih.gov |

In Vitro Antimicrobial Activity against Bacterial Strains

No specific data from in vitro studies detailing the minimum inhibitory concentrations (MICs) or spectrum of activity of this compound against various bacterial strains could be retrieved from the public domain.

In Vitro Antifungal Activity against Fungal Strains

Similarly, there is a lack of publicly available data on the in vitro antifungal properties of this compound, including its efficacy against pathogenic fungal strains.

Anti-proliferative Activity in Isolated Cancer Cell Lines (In Vitro)

While some complex derivatives containing the this compound moiety have been investigated for their anti-cancer properties, there is no specific information available on the anti-proliferative effects of the standalone compound on cancer cell lines.

Elucidation of Molecular Targets and Intracellular Pathways in Model Organisms

The molecular targets and the specific intracellular pathways modulated by this compound have not been elucidated in the available literature. Research has focused on the biological activity of larger molecules that incorporate this chemical structure.

Protein Synthesis Inhibition in Cell-Free and In Vitro Systems

There is no available data from cell-free protein synthesis assays or other in vitro systems to suggest that this compound directly inhibits protein synthesis.

Advanced Applications and Future Research Directions for N Methyl 1h Pyrrole 3 Carboxamide Systems

Role as Synthetic Intermediates and Versatile Scaffolds in Complex Organic Synthesis

The inherent structural features of N-methyl-1H-pyrrole-3-carboxamide make it an exceptionally versatile building block. The N-methyl group prevents unwanted N-H reactivity, directing functionalization to the carbon atoms of the pyrrole (B145914) ring, while the 3-carboxamide group can be readily transformed or used to link the pyrrole core to other molecular fragments.

Precursors for the Construction of Diverse Heterocyclic Compounds

The pyrrole-3-carboxamide moiety is a well-established precursor for synthesizing more complex, polycyclic heterocyclic systems, including alkaloids and pharmacologically relevant scaffolds. researchgate.netrsc.org Its utility is demonstrated in the total synthesis of marine alkaloids like the oroidin (B1234803) family, where the pyrrole carboxamide bond is a key linkage. rsc.org The construction of this bond is often achieved through the reaction of an amine with a pyrrole acid chloride surrogate, such as 2-(trichloroacetyl)pyrroles, which form the amide bond smoothly. rsc.org

Modern synthetic methods provide straightforward access to a wide range of primary, secondary, and tertiary pyrrole carboxamides. rsc.org One innovative approach involves the oxidative amidation of pyrrole carboxaldehyde with formamides or amines, using catalytic amounts of nBu4NI and TBHP as an oxidant. rsc.orgresearchgate.net This method is notable for proceeding via a rarely postulated 3-pyrrole acyl radical, diverging from traditional ionic amidation pathways. rsc.org The pyrrole scaffold's adaptability allows it to serve as a template for generating a diverse library of compounds with varied pharmacophores. researchgate.net For instance, the 2-phenyl-1H-pyrrole-3-carboxamide framework has been used as a starting point to develop complex molecules that act as 5-HT6 receptor inverse agonists. acs.orgnih.gov

Table 1: Synthesis of Heterocyclic Compounds from Pyrrole-3-Carboxamide Scaffolds

| Target Compound Class | Synthetic Strategy | Key Reagents/Conditions | Source(s) |

|---|---|---|---|

| Oroidin Alkaloids | Amide bond formation | 2-(Trichloroacetyl)pyrroles, amines | rsc.org |

| 5-HT6R Inverse Agonists | Scaffold degradation & functionalization | 2-phenyl-1H-pyrrole-3-carboxamide, arylsulfonyl chlorides, BOP, HOBT | acs.orgnih.gov |

| MmpL3 Inhibitors | Structure-guided design | Pyrrole-2-carboxamide, phenyl/pyridyl groups, bulky amide substituents | nih.gov |

| Thieno[3,2-b]pyrrole inhibitors | Core structure modification | N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide | researchgate.net |

| General Pyrrole Carboxamides | Oxidative Amidation | Pyrrole carboxaldehyde, amines/formamides, nBu4NI, TBHP | rsc.orgresearchgate.net |

Building Blocks for Advanced Material Science Applications (e.g., dyes, conducting polymers, organic semiconductors)

The pyrrole ring is a fundamental unit in the field of conducting polymers. semanticscholar.org Poly(N-methyl pyrrole) (PNMPy) is noted for its good conductivity, thermal stability, and mechanical strength compared to unsubstituted polypyrrole. researchgate.net The presence of the N-methyl group in this compound is significant because functionalization at the nitrogen and beta-positions of the pyrrole ring can be achieved without blocking the alpha-positions, which are the most reactive sites required for oxidative polymerization. mdpi.com

While pristine conducting polymers often have limitations, their properties can be tuned by creating composites or by functionalizing the monomer units. semanticscholar.org The carboxamide group on the this compound scaffold offers a convenient handle for covalent modification, allowing the attachment of various functional groups to alter the electronic, optical, or mechanical properties of the resulting polymer. mdpi.com This makes the compound a promising building block for creating specialized conducting polymers, organic semiconductors, and potentially dyes, where the extended conjugated system and functional groups can be tailored for specific light absorption and emission characteristics. semanticscholar.org Research into composites of complex pyrrole carboxamide derivatives with polymers like polyvinylpyrrolidone (B124986) (PVP) has shown that such systems can be used to create amorphous solid dispersions, which has implications for material stability and solubility. mdpi.com

Table 2: this compound in Materials Science

| Material Type | Potential Application | Key Feature of Pyrrole Scaffold | Source(s) |

|---|---|---|---|

| Conducting Polymers | Sensors, electronics, anti-corrosion coatings | N-methyl group allows polymerization; carboxamide for post-functionalization | semanticscholar.orgresearchgate.netmdpi.com |

| Organic Semiconductors | Transistors, solar cells | Tunable electronic properties through the conjugated pyrrole system | semanticscholar.orgresearchgate.net |

| Polymer Composites | Advanced material formulations | Can form amorphous solid dispersions with enhanced stability/solubility | mdpi.com |

Development of Chemical Probes and Analytical Reference Standards

The structural rigidity and functional handles of the pyrrole-3-carboxamide core make it an ideal platform for designing specialized chemical tools for analysis and biological investigation.

Application in Analytical Method Development and Validation (e.g., impurity standards in non-pharmaceutical contexts)

In chemical and pharmaceutical manufacturing, reference standards for impurities are critical for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). These standards ensure the identity, purity, and quality of a final product. Pyrrole derivatives, which can arise as intermediates or degradation products in complex syntheses, are developed as impurity reference materials. For example, 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine, a compound structurally related to this compound, is available as a certified impurity standard for the drug Vonoprazan. lgcstandards.com This highlights the role of the core pyrrole structure in the field of analytical reference standards, where precise chemical characterization is paramount.

Use as Chemical Probes for Investigating Fundamental Biological Processes (in non-clinical contexts)

Chemical probes are small molecules used to study and manipulate biological systems. The pyrrole-3-carboxamide scaffold is central to the development of such probes. Researchers have designed and optimized fluorescent pyrrole-based probes to selectively target and visualize enzymes like cyclooxygenase-2 (COX-2), enabling the study of its function within cells. nih.gov

Furthermore, dipyrrole carboxamide structures have been engineered to act as selective ratiometric probes for detecting specific ions, such as cyanide, through changes in their fluorescence emission. amazonaws.com In the field of epigenetics, N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide, which contains a pyrrole-carboxamide-like core, was identified through high-throughput screening as a reversible inhibitor of the enzyme KDM1A/LSD1. researchgate.net Such inhibitors serve as powerful chemical probes to investigate the enzyme's role in transcriptional regulation and disease. researchgate.net

Table 3: Pyrrole-3-Carboxamide Derivatives as Chemical Probes

| Probe Type | Target | Principle of Action | Source(s) |

|---|---|---|---|

| Fluorescent Probe | Cyclooxygenase-2 (COX-2) | Selective binding and fluorescence emission for visualization | nih.gov |

| Ratiometric Ion Probe | Cyanide Anion (CN⁻) | Binds to ion, causing a measurable shift in fluorescence spectra | amazonaws.com |

| Enzyme Inhibitor Probe | KDM1A/LSD1 (Histone Demethylase) | Reversible inhibition to study enzyme function in biological pathways | researchgate.net |

| Receptor Ligand Probe | 5-HT6 Serotonin (B10506) Receptor | Acts as an inverse agonist to probe receptor signaling pathways | acs.orgnih.gov |

Exploration of Novel Reactivity and Catalytic Transformations Involving Pyrrole-3-carboxamide

The pyrrole-3-carboxamide system is a subject of ongoing research to uncover new chemical reactions and catalytic processes. A significant finding is the synthesis of pyrrole carboxamides through a non-traditional pathway involving the generation of pyrrole acyl radicals. rsc.orgresearchgate.net This oxidative amidation method, catalyzed by TBAI/TBHP, opens up new possibilities for forming amide bonds under mild conditions, avoiding harsher reagents often used in traditional methods. researchgate.net

Organocatalysis has also emerged as a powerful tool for synthesizing and modifying pyrrole structures. nih.gov For instance, the direct coupling of pyrroles with isocyanates has been achieved using a hexameric resorcinarene (B1253557) capsule as an organocatalyst, providing amidopyrroles with high yield and selectivity in a nanoconfined space. researchgate.net Other organocatalytic methods, such as formal [3+2] cycloaddition reactions, enable the construction of densely substituted pyrroles. nih.gov These advanced catalytic strategies can be applied to the synthesis of this compound and its derivatives, offering efficient and environmentally friendly routes to these valuable compounds and allowing for the exploration of their subsequent transformations.

Integration with Machine Learning and Artificial Intelligence for De Novo Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery, moving from traditional trial-and-error methods to a more streamlined, predictive science. mdpi.com For this compound and its derivatives, these computational tools offer a powerful approach for de novo design—the creation of novel molecular structures with optimized, specific characteristics from scratch. frontiersin.orgnih.gov

Generative AI algorithms, in particular, have become central to this paradigm shift. frontiersin.org These models, such as Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), and, more recently, diffusion models, are trained on vast datasets of chemical structures and their associated biological activities. nih.gov This training allows them to learn the underlying rules of chemical space and molecular interactions. By providing the this compound scaffold as a starting point or constraint, researchers can use these generative models to design new derivatives with a high probability of desired biological activity. For instance, AI can generate novel substituents for the pyrrole ring or the amide nitrogen to enhance binding affinity to a specific protein target. frontiersin.orgrsc.org

Target Identification and Validation: AI can analyze biological data to identify and validate promising drug targets for which this compound derivatives might be effective inhibitors. tue.nl

Hit Generation: Using the core scaffold, generative models propose novel molecules. This can be done through techniques like scaffold hopping, where the core is kept while peripheral fragments are replaced to create new intellectual property and improve properties. nih.gov

In Silico Screening and Property Prediction: Once a set of virtual compounds is generated, ML models predict their physicochemical and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), as well as potential toxicity. nih.gov This allows for the early-stage filtering of candidates that are unlikely to succeed, saving significant time and resources. nih.govoxfordglobal.com

Binding Affinity and Pose Prediction: For structure-based design, AI tools like advanced molecular docking simulations predict how the designed molecules will bind to the 3D structure of a protein target. frontiersin.org This helps in prioritizing the most promising candidates for synthesis.

Table 1: Application of AI/ML in the De Novo Design of this compound Derivatives

| AI/ML Application | Description | Potential Impact on this compound |

| Generative Models (GANs, VAEs) | Algorithms that learn from existing molecular data to generate novel, valid chemical structures. nih.gov | Creation of unique this compound analogues with tailored properties for specific biological targets. frontiersin.org |

| Predictive ADME/Tox | Machine learning models that predict absorption, distribution, metabolism, excretion, and toxicity of molecules. | Early-stage elimination of candidates with poor pharmacokinetic profiles or high toxicity risks, improving success rates. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in molecular structure with changes in biological activity. | Guiding the rational design of more potent derivatives by predicting the activity of unsynthesized compounds. |

| Molecular Docking & Simulation | Computational methods to predict the binding mode and affinity of a ligand to a protein target. frontiersin.org | Prioritizing synthesized candidates based on their predicted interaction with a biological target, such as an enzyme active site. researchgate.net |

Future Research Perspectives in Synthetic Organic Chemistry and Materials Science

The this compound scaffold, while specific, stands at the intersection of ongoing innovation in both synthetic chemistry and the development of advanced functional materials.

Future Research Perspectives in Synthetic Organic Chemistry

The pyrrole ring is a privileged structure in medicinal chemistry, and the development of novel, efficient synthetic routes to functionalized pyrroles remains an active area of research. scilit.comnih.govresearchgate.net Future synthetic efforts related to this compound are likely to focus on several key areas:

Late-Stage Functionalization: A major goal in modern synthesis is the ability to modify a core structure in the final steps of a synthetic sequence. Developing C-H activation methods specific to the pyrrole ring of this compound would allow for the rapid generation of diverse analogues without needing to re-synthesize the entire molecule from scratch. This would enable more efficient exploration of the chemical space around the core scaffold.

Novel Cyclization and Annulation Strategies: While classical methods like the Paal-Knorr synthesis are robust, there is a continuous drive for greener, more atom-economical reactions. researchgate.netnih.gov Future research may explore visible-light photoredox catalysis or novel multicomponent reactions to construct the substituted pyrrole core in fewer steps and with greater complexity. nih.gov For example, developing a one-pot synthesis that simultaneously forms the pyrrole ring and installs the N-methyl and 3-carboxamide groups from simple, readily available starting materials would be a significant advance.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and optimizing multi-step syntheses of this compound derivatives into a continuous flow process could enable the on-demand production of these compounds for research and development.

Future Research Perspectives in Materials Science

The inherent properties of the pyrrole ring suggest several avenues for the application of this compound systems in materials science.

Conducting Polymers: Pyrrole itself is the monomer for polypyrrole, a well-known conducting polymer. Future research could investigate the polymerization of this compound derivatives. The substituents on the core structure could be used to tune the electronic properties, solubility, and processability of the resulting polymers, potentially leading to new materials for sensors, organic electronics, or antistatic coatings. nih.gov

Smart Materials and Composites: The carboxamide group is capable of forming strong hydrogen bonds. This property could be exploited to create self-assembling materials or to act as a compatibilizer in polymer composites. For instance, incorporating this compound derivatives into a polymer matrix could enhance the mechanical properties or introduce new functionalities. Research into amorphous solid dispersions of related pyrrole-based compounds has already shown the potential to modify material properties like solubility and stability. mdpi.com

Functional Dyes and Optoelectronics: The pyrrole core is a component of many dyes and optically active molecules, such as porphyrins and BODIPY dyes. nih.gov By extending the conjugation of the this compound system, for example by attaching aromatic or other chromophoric groups, it may be possible to develop novel dyes with interesting photophysical properties for applications in imaging or as components in optoelectronic devices.

Q & A

Q. What are the common synthetic routes for preparing N-methyl-1H-pyrrole-3-carboxamide and its derivatives?

- Methodological Answer : The compound can be synthesized from 1-methylpyrrole-3-carboxylic acid derivatives via carboxamide formation using coupling reagents (e.g., HATU or EDCI) and methylamine sources. For example, cyanomethylation reactions with agents like chloroacetonitrile under basic conditions (e.g., K₂CO₃) can introduce functional groups at the pyrrole ring . Purification typically involves column chromatography or recrystallization using solvents like ethanol or ethyl acetate to isolate the product.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the substitution pattern on the pyrrole ring and verifying the carboxamide group. Infrared (IR) spectroscopy identifies carbonyl (C=O) and N–H stretching vibrations (~1650 cm⁻¹ and ~3300 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Conduct in vitro assays such as:

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) at varying concentrations (1–100 µM).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar carboxamide derivatives?

- Methodological Answer : Discrepancies may arise from differences in substituent positioning or assay conditions. To address this:

- Perform structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substitutions (e.g., halogens, alkyl groups).

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases).

- Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .

Q. How can reaction conditions be optimized for regioselective synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity depends on steric/electronic factors. Key parameters:

- Solvent polarity : Use DMF or THF to stabilize intermediates.

- Catalysts : Pd(OAc)₂ for cross-coupling reactions at the 4-position.

- Temperature : Lower temperatures (0–25°C) favor kinetic control. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm regiochemistry via NOESY NMR .

Q. What computational methods predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer : Utilize ADMET prediction tools (e.g., SwissADME, pkCSM):

Q. How do hydrogen-bonding interactions influence the stability of this compound in biological systems?

- Methodological Answer : The carboxamide group participates in hydrogen bonding with residues like Asp or Glu in target proteins. Techniques to study this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.